(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
Description
The compound (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine features a 1,2,3-triazole core substituted with an ethyl group at position 5, a 2-fluorophenyl group at position 1, and a methanamine moiety at position 2. The 2-fluorophenyl group introduces electronic effects (e.g., electron-withdrawing) and steric bulk, while the ethyl group may enhance lipophilicity. The methanamine side chain provides a primary amine functional group, which is critical for interactions in biological systems or coordination chemistry .
Properties
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is part of the triazole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13FN4
- Molecular Weight : 220.25 g/mol
- CAS Number : 1539048-11-7
The compound features a triazole ring substituted with an ethyl group and a fluorophenyl moiety, which may contribute to its biological activity by influencing binding interactions with biological targets.
Biological Activity Overview
The biological activities of triazole derivatives often include:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxicity |
| SF-268 | 12.50 | Cytotoxicity |
| NCI-H460 | 42.30 | Cytotoxicity |
These values indicate that the compound exhibits significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Triazole compounds are known for their antifungal properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various fungal pathogens.
The mechanism by which triazole derivatives exert their biological effects often involves:
- Inhibition of key enzymes in cancer cell proliferation.
- Disruption of fungal cell membrane synthesis.
For instance, certain triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
- Study on Anticancer Properties :
- In-Vitro Studies :
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes structural analogs, highlighting variations in substituents, molecular weight, and functional groups:
Key Trends and Research Findings
Halogenation Effects :
- Compounds with multiple halogens (e.g., 2,4-dichlorophenyl in ) exhibit higher molecular weights (351.21 vs. 220.25 for the baseline) and increased polarity, which may influence receptor binding or solubility.
- Fluorine at the ortho position (as in the baseline compound) reduces steric hindrance compared to meta or para substituents .
Furan substituents () reduce steric bulk but increase electron-rich character, affecting redox properties.
Amino Group Variations: The primary amine in the baseline compound contrasts with secondary amines (e.g., N-(2-fluorobenzyl) in ), which may alter hydrogen-bonding capacity and pharmacokinetics.
Salt Formation :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
